molecular formula C11H12BrNO B2413547 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one CAS No. 756876-22-9

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one

Cat. No.: B2413547
CAS No.: 756876-22-9
M. Wt: 254.127
InChI Key: KNWGNWQUXHKCFZ-UHFFFAOYSA-N
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Description

Significance of N-Substituted Pyrrolidin-2-ones in Organic Synthesis

N-substituted pyrrolidin-2-ones are a particularly significant class of derivatives. The introduction of a substituent on the nitrogen atom provides a straightforward method for modifying the steric and electronic properties of the molecule, significantly influencing its biological activity and chemical reactivity. In organic synthesis, these compounds serve as versatile intermediates. For instance, derivatives like N-vinylpyrrolidin-2-one are crucial monomers for producing polymers with wide-ranging applications, while others, such as piracetam, are known nootropic drugs. The synthesis of N-substituted pyrrolidin-2-ones can often be achieved through methods like the condensation of primary amines with γ-butyrolactone or the alkylation of the pyrrolidin-2-one anion.

Research Context of 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one and Related Arylmethylpyrrolidin-2-one Scaffolds

The compound this compound belongs to the arylmethylpyrrolidin-2-one family. This structural motif is of significant interest because it combines the pharmacologically relevant pyrrolidin-2-one core with an arylmethyl group that can be readily modified. The presence of a bromine atom on the phenyl ring is particularly strategic, as it serves as a chemical handle for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This functional group allows for the late-stage introduction of molecular complexity, making compounds like this compound valuable intermediates in the synthesis of targeted molecular libraries for drug discovery. Research on related bromophenyl-pyrrolidinone structures has highlighted their potential as intermediates in the synthesis of pharmaceuticals. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWGNWQUXHKCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Bromophenyl Methyl Pyrrolidin 2 One and Analogues

Strategies for N-Alkylation and N-Arylation of Pyrrolidin-2-one Cores

The introduction of substituents onto the nitrogen atom of the pyrrolidin-2-one ring is a fundamental transformation in the synthesis of a wide array of biologically active molecules and functional materials. Both N-alkylation and N-arylation are pivotal reactions in this context, enabling the creation of a diverse library of pyrrolidin-2-one derivatives.

Condensation Reactions with γ-Butyrolactone Derivatives

One of the classical and most direct routes to N-substituted pyrrolidin-2-ones involves the condensation reaction of γ-butyrolactone with a primary amine. In the context of synthesizing 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one, this would involve the reaction of γ-butyrolactone with 2-bromobenzylamine. This reaction is typically carried out at elevated temperatures, often between 200-300°C, to drive the dehydration and cyclization of the intermediate hydroxy amide. While this method is straightforward, the high temperatures required can limit its applicability for substrates with sensitive functional groups.

The reaction proceeds through the initial nucleophilic attack of the primary amine on the carbonyl carbon of γ-butyrolactone, leading to the ring-opening of the lactone to form a γ-hydroxyamide intermediate. Subsequent intramolecular cyclization via dehydration at high temperatures yields the desired N-substituted pyrrolidin-2-one.

ReactantsConditionsProductYield (%)Reference
γ-Butyrolactone, Primary Amine200-300°CN-Substituted Pyrrolidin-2-oneVariable rdd.edu.iq
γ-Butyrolactone, Hydrazine HydrateReflux1-Aminopyrrolidin-2-oneGood rdd.edu.iq

This table presents typical conditions for the synthesis of N-substituted pyrrolidin-2-ones from γ-butyrolactone.

Palladium-Catalyzed N-Arylation Approaches to Pyrrolidin-2-one Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and the N-arylation of amides, including lactams like pyrrolidin-2-one, is a prominent application of this technology. These reactions, often referred to as Buchwald-Hartwig aminations, provide a milder and more general alternative to traditional methods. The synthesis of this compound via this route would conceptually involve the coupling of pyrrolidin-2-one with a 2-bromobenzyl halide.

The catalytic cycle of palladium-catalyzed N-arylation of amides is generally understood to involve three key steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or benzyl (B1604629) halide (e.g., 2-bromobenzyl bromide) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

Ligand Exchange and Deprotonation: The amide (pyrrolidin-2-one) then coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium(II) amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired N-arylated or N-alkylated product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The specific mechanism can be influenced by the nature of the ligands, the substrate, and the reaction conditions.

Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, are often employed. These ligands facilitate the oxidative addition and reductive elimination steps. The steric bulk of the ligands can prevent the formation of inactive dimeric palladium species and promote the formation of the catalytically active monoligated palladium complexes. The electronic properties of the ligands also influence the reactivity of the palladium center. For the N-arylation of amides, bidentate phosphine ligands have also been shown to be effective. The choice of ligand can significantly impact the substrate scope, allowing for the coupling of a wide range of aryl and alkyl halides with various amides.

Catalyst SystemLigand TypeKey FeaturesReference
Pd(OAc)₂ / Buchwald-type phosphineMonodentate, bulky, electron-richHigh activity, broad substrate scope google.com
Pd₂(dba)₃ / XantphosBidentate, wide bite anglePromotes reductive elimination google.com
PdCl₂(dppf)Bidentate, ferrocene-basedEffective for a range of couplings google.com

This interactive table summarizes common ligand types used in palladium-catalyzed N-arylation reactions.

Copper-Catalyzed N-Arylation (Goldberg Reaction) of Amides

The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, is another powerful method for the formation of C-N bonds and represents a valuable alternative to palladium-catalyzed systems. This reaction typically involves the coupling of an amide with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. For the synthesis of this compound, this would involve the reaction of pyrrolidin-2-one with 2-bromobenzyl bromide, although the classic Goldberg reaction is more commonly applied to aryl halides.

The mechanism of the Goldberg reaction has been the subject of extensive study. It is generally accepted that a copper(I) species is the active catalyst. The reaction is believed to proceed through the formation of a copper(I) amidate intermediate.

The proposed catalytic cycle involves:

Formation of the Copper(I) Amidate: The amide reacts with a copper(I) salt in the presence of a base to form a copper(I) amidate complex.

Oxidative Addition or Concerted Mechanism: The aryl halide then reacts with the copper(I) amidate. This step is thought to proceed either through an oxidative addition of the aryl halide to the copper(I) center to form a copper(III) intermediate, followed by reductive elimination, or through a concerted σ-bond metathesis-like mechanism.

Product Formation and Catalyst Regeneration: The N-arylated amide is formed, and the copper(I) catalyst is regenerated.

The use of chelating diamine ligands, such as 1,2-cyclohexanediamine, has been shown to significantly accelerate the reaction, likely by stabilizing the copper catalyst and facilitating the key steps in the catalytic cycle. Kinetic studies on the N-arylation of 2-pyrrolidinone (B116388) have provided valuable insights into the factors that control the catalyst's activity. nih.govprepchem.comrsc.orgorgsyn.org

CatalystLigandBaseSolventTemperature (°C)Reference
CuI1,2-DiamineK₃PO₄Toluene90-110 nih.govprepchem.comrsc.orgorgsyn.org
Cu₂OPhenanthrolineCs₂CO₃Dioxane110 nih.gov

This table provides typical reaction conditions for the copper-catalyzed N-arylation of amides.

Ring-Forming Reactions for Pyrrolidin-2-one Scaffolds

The construction of the pyrrolidin-2-one core is a central focus in the synthesis of this compound and related molecules. Modern synthetic strategies often employ cascade and domino reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. nih.govnih.gov These methods are highly efficient, minimizing waste and purification steps.

Cascade and Domino Reactions for Pyrrolidinone Synthesis

Cascade reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates, offer an elegant and efficient approach to pyrrolidinone synthesis. nih.gov Similarly, domino reactions combine multiple bond-forming events in one pot, streamlining the synthetic process. nih.gov

A notable advancement in the synthesis of α-arylated pyrrolidinones involves a domino sequence featuring a Smiles-Truce rearrangement. nih.govnih.gov This one-pot process typically begins with the nucleophilic ring-opening of a cyclopropane (B1198618) diester by an arylsulfonamide. acs.orgnih.gov The resulting enolate then undergoes a Smiles-Truce aryl transfer, followed by lactam formation to yield the desired α-arylated pyrrolidinone. acs.orgnih.govnih.gov

This metal-free reaction is operationally simple, often requiring only a base and heat, and utilizes commercially available starting materials. acs.org The process is scalable and allows for the diversification of the final product, providing rapid access to valuable pharmacophores. acs.org Mechanistic studies suggest that the reaction proceeds through a 6-exo-trig Smiles-Truce rearrangement via a Meisenheimer intermediate, followed by the extrusion of sulfur dioxide and subsequent cyclization of the reactive amine intermediate. acs.org

Table 1: Key Features of Smiles-Truce Rearrangement for Pyrrolidinone Synthesis
FeatureDescriptionReference
Reaction TypeOne-pot domino reaction nih.govnih.gov
Key StepsNucleophilic ring-opening of cyclopropane, Smiles-Truce aryl transfer, lactam formation acs.orgnih.gov
AdvantagesMetal-free, operational simplicity, scalability, use of commercially available starting materials acs.org
Proposed MechanismInvolves a 6-exo-trig Smiles-Truce rearrangement via a Meisenheimer intermediate acs.org

An alternative strategy for constructing the pyrrolidin-2-one ring involves the ring contraction of piperidine (B6355638) derivatives. rsc.orgrsc.org This transformation can be achieved through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde (B1623420), followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.org This method allows for the selective synthesis of pyrrolidin-2-ones from readily available piperidine precursors. rsc.orgrsc.org

Recent developments have demonstrated the oxidative rearrangement of N-H piperidines to pyrrolidines using reagents like phenyliodine diacetate (PhI(OAc)2). researchgate.net This reaction proceeds through an iminium ion intermediate that can be trapped by nucleophiles. researchgate.net Another innovative approach involves a photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine (B122466) derivatives. osaka-u.ac.jp

Reactions Involving Donor-Acceptor Cyclopropanes for Pyrrolidinone Construction

Donor-acceptor (D-A) cyclopropanes are versatile building blocks in organic synthesis due to the polarization of their three-membered ring, which facilitates ring-opening reactions. researchgate.net These strained molecules can serve as 1,4-C,C-dielectrophiles in reactions with 1,1-dinucleophiles like primary amines to construct 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com

The synthesis typically involves a Lewis acid-catalyzed opening of the D-A cyclopropane by a primary amine (such as anilines or benzylamines) to form a γ-amino ester intermediate. nih.govnih.gov This is followed by in situ lactamization and dealkoxycarbonylation to afford the final pyrrolidin-2-one product. nih.govnih.gov This methodology has a broad scope, accommodating a variety of substituted anilines, benzylamines, and D-A cyclopropanes with different donor and acceptor groups. nih.govmdpi.com

Furthermore, [3+2] cycloaddition reactions of D-A cyclopropanes with various partners, such as imines and nitrones, provide a highly enantioselective route to substituted pyrrolidines. nih.govnsf.gov

Nitro-Mannich Reaction Pathways for Stereoselective Pyrrolidinone Synthesis

The nitro-Mannich reaction, or aza-Henry reaction, is a powerful tool for the stereoselective synthesis of nitrogen-containing compounds. nih.govacs.org In the context of pyrrolidin-2-one synthesis, a three-component nitro-Mannich/lactamization cascade has been developed. nih.govacs.org This reaction typically involves a 3-nitropropanoate (B1233125) ester, an aldehyde, and an amine. The in situ formed imine reacts with the nitropropanoate to give a nitro-Mannich adduct, which then undergoes a facile and irreversible lactamization to form the pyrrolidin-2-one ring. acs.org

This method is highly diastereoselective and can be extended to cyclic imines to produce polycyclic pyrrolidinone derivatives. nih.govacs.org The reaction is generally easy to perform and has a broad substrate scope. acs.org Further advancements have led to one-pot asymmetric nitro-Mannich/hydroamination cascades, combining organocatalysis and gold catalysis to produce highly enantioenriched pyrrolidine derivatives in good yields with excellent diastereo- and enantioselectivities. acs.orgnih.gov

Table 2: Comparison of Advanced Synthetic Methodologies for Pyrrolidin-2-one Scaffolds
MethodologyKey FeaturesAdvantagesReference
Smiles-Truce RearrangementDomino reaction involving ring-opening of cyclopropane and aryl transfer.Metal-free, operational simplicity, scalability. acs.orgnih.govnih.gov
Ring Contraction of PiperidinesDomino process involving formation of pyrrolidine-2-carbaldehyde and subsequent transformations.Utilizes readily available piperidine precursors. rsc.orgrsc.org
Donor-Acceptor CyclopropanesLewis acid-catalyzed ring-opening followed by lactamization.Broad substrate scope, access to 1,5-substituted pyrrolidinones. nih.govmdpi.comnih.gov
Nitro-Mannich ReactionThree-component cascade involving a nitro-Mannich reaction and lactamization.Highly stereoselective, broad scope, can be adapted for asymmetric synthesis. nih.govacs.orgacs.orgnih.gov

Green Chemistry Principles in Pyrrolidin-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidin-2-one derivatives to minimize environmental impact. rsc.org This includes the use of environmentally benign solvents, such as ethanol (B145695) and water, and the development of multicomponent reactions that reduce waste by incorporating most or all of the atoms from the starting materials into the final product. rsc.orgunibo.it

For instance, the ultrasound-promoted, one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid as a biodegradable catalyst in ethanol represents a green approach. rsc.org This method offers a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org Similarly, the use of N-octyl pyrrolidone, a greener alternative to N,N-dimethylformamide (DMF), has been explored in solid-phase peptide synthesis, with the added benefit of being recoverable and reusable. rsc.org

The development of biocatalytic methods, such as multi-enzyme cascades for the production of pyrrolidone from L-glutamate, further exemplifies the move towards more sustainable synthetic routes. nih.govasm.org These enzymatic processes often occur under mild conditions and can offer high selectivity and efficiency. nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

The pursuit of green chemistry has led to the development of synthetic protocols that significantly reduce or eliminate the use of volatile and hazardous organic solvents. These solvents are a major contributor to chemical waste and environmental pollution. For the synthesis of pyrrolidinone derivatives, several effective solvent-free and environmentally conscious methods have been reported.

One highly efficient and green approach involves the synthesis of novel 2-pyrrolidinone analogues through a multi-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under solvent-free grinding conditions at room temperature. researchgate.net This mechanochemical method offers numerous advantages, including mild reaction conditions, the absence of a catalyst, high atom economy, short reaction times (typically under 25 minutes), and excellent yields (ranging from 68–94%). researchgate.net The workup procedure is simple, making this an environmentally friendly and economical protocol. researchgate.net The optimization of reaction conditions for a model synthesis demonstrated that the solvent-free approach provided a significantly higher yield (94%) in a much shorter time (0.5 hours) compared to reactions conducted in various organic solvents like methanol, ethanol, THF, or toluene. researchgate.net

Table 1: Effect of Solvent on the Synthesis of a Model 2-Pyrrolidinone Derivative

In addition to completely solvent-free methods, the use of environmentally benign solvents is a cornerstone of green synthesis. Water is an ideal solvent for green chemistry due to its non-toxicity, availability, and safety. vjs.ac.vnresearchgate.netvjs.ac.vnvjs.ac.vn For instance, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using methylamine (B109427) and 1,4-dibromobutane (B41627) with an inexpensive and eco-friendly catalyst. vjs.ac.vnresearchgate.net Similarly, ethanol is considered a green solvent and has been employed in the multi-component synthesis of 2-pyrrolidinone derivatives, often in combination with green additives like citric acid and energy sources like ultrasound irradiation to enhance reaction rates and yields. rsc.org These approaches represent a significant step forward in creating safer and more sustainable chemical processes for the production of pyrrolidinone-based compounds.

Catalytic Systems for Sustainable Pyrrolidinone Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions with higher efficiency, selectivity, and lower energy consumption. The development of sustainable catalytic systems for pyrrolidinone synthesis focuses on using earth-abundant, non-toxic catalysts, and developing processes that utilize renewable feedstocks.

A notable advancement is the catalytic reductive amination of levulinic acid and its esters, which are platform chemicals derived from biomass. researchgate.netresearchgate.net This method provides an attractive and sustainable route to N-substituted-5-methyl-2-pyrrolidones. researchgate.net Research in this area has explored various bifunctional catalysts that combine metal nanoparticles for hydrogenation with solid acid materials (featuring Lewis or Brønsted acidity) for cyclization. researchgate.net For example, iridium catalysts have shown high efficiency in the reductive amination of levulinic acid with primary amines using H₂ as a clean reducing agent. researchgate.net These catalytic systems are crucial for converting renewable biomass into valuable N-containing chemicals. researchgate.net

Another sustainable approach involves the use of simple, inexpensive, and environmentally friendly catalysts. Citric acid, a naturally occurring and non-toxic compound, has been used as a green additive or catalyst in the one-pot, multi-component synthesis of substituted 3-pyrrolin-2-ones in ethanol. rsc.org This method, often enhanced by ultrasound irradiation, is lauded for its short reaction times, use of a green solvent, and high yields. rsc.org Similarly, potassium carbonate (K₂CO₃) has been employed as an inexpensive and effective catalyst for the synthesis of N-methylpyrrolidine in water, highlighting a process that is efficient, economical, and environmentally friendly. vjs.ac.vnresearchgate.netvjs.ac.vnvjs.ac.vn

Metal-free catalytic systems are also gaining prominence. A novel, one-step synthesis of densely functionalized pyrrolidinones has been developed from arylsulfonamides and cyclopropane diesters using only a simple base treatment. acs.org This metal-free cascade reaction is operationally simple, proceeds from commercially available starting materials, and is scalable. acs.org The development of such systems, which avoid potentially toxic and expensive transition metals, is a key goal in sustainable synthesis.

Table 2: Overview of Sustainable Catalytic Systems for Pyrrolidinone Synthesis

These advanced methodologies underscore the progress in synthesizing pyrrolidinone structures in a manner that is both efficient and environmentally responsible. The application of solvent-free techniques and the design of sustainable catalytic systems are pivotal for the future of pharmaceutical and chemical manufacturing.

Reaction Mechanisms and Selectivity in the Synthesis and Chemical Transformations of 1 2 Bromophenyl Methyl Pyrrolidin 2 One

Stereochemical Control and Diastereoselectivity in Pyrrolidinone Ring Formation

While the N-substitution step to form 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one occurs on a pre-formed ring, the stereochemistry of the pyrrolidinone ring itself is a critical aspect of its synthesis. The control of stereocenters on the five-membered ring is a significant area of research in organic synthesis. mdpi.com The non-planar, puckered nature of the pyrrolidinone ring gives rise to distinct stereoisomers when substituted. nih.gov

Several strategies are employed to achieve stereochemical control during the formation of substituted pyrrolidinone rings:

Use of Chiral Precursors: A common method involves starting with enantiomerically pure precursors, such as proline or 4-hydroxyproline. mdpi.com These natural amino acids provide a chiral scaffold from which substituted pyrrolidinones can be synthesized with high stereoselectivity.

1,3-Dipolar Cycloadditions: The reaction between azomethine ylides and dipolarophiles (typically alkenes) is a powerful method for constructing highly substituted pyrrolidine (B122466) rings. nih.gov The stereochemical outcome of this [3+2] cycloaddition can be controlled through the use of chiral catalysts or chiral auxiliaries, allowing for access to various stereoisomers. acs.orgrsc.org

Diastereoselective Cyclization of Acyclic Precursors: Intramolecular cyclization reactions of acyclic compounds can be designed to proceed with high diastereoselectivity. mdpi.com For instance, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce disubstituted pyrrolidines with excellent diastereoselectivity, favoring specific cis or trans isomers depending on the substrate's substitution pattern. nih.gov

The stereogenicity of the carbon atoms in the pyrrolidinone ring significantly influences the biological activity and physical properties of the molecule, making stereocontrol a paramount objective in its synthesis. nih.gov

Reactivity of the Aryl Bromide Moiety in Post-Synthetic Modifications

The 2-bromophenyl group in this compound is a versatile functional handle for a variety of post-synthetic modifications. The carbon-bromine bond can be selectively targeted for cross-coupling, substitution, or reduction reactions.

Aryl bromides are excellent substrates for transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. umontreal.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming biaryl structures. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. whiterose.ac.uk

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, again catalyzed by a palladium complex.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. It is a powerful tool for synthesizing N-aryl compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a dual catalyst system of palladium and copper, to form an aryl-alkyne.

These reactions allow for the elaboration of the bromophenyl moiety into a vast array of more complex structures.

Reaction Name Coupling Partner Catalyst Bond Formed
Suzuki-Miyaura Organoboron reagentPalladiumC-C (Aryl-Aryl)
Heck AlkenePalladiumC-C (Aryl-Vinyl)
Buchwald-Hartwig AminePalladiumC-N (Aryl-Amine)
Sonogashira Terminal AlkynePalladium/CopperC-C (Aryl-Alkynyl)

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like the one in the title compound is generally challenging. The SNAr mechanism requires the aromatic ring to be electron-deficient, usually through the presence of strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to the leaving group (bromide). nih.gov

The mechanism proceeds in two steps:

Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion.

Without activating groups, forcing conditions such as high temperatures, high pressures, or the use of very strong bases or specific catalysts (e.g., copper catalysis in the Ullmann condensation) are typically required to effect nucleophilic substitution on the bromophenyl group. nih.gov The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is opposite to the trend in SN2 reactions. nih.gov

The bromophenyl group can undergo both oxidative and reductive transformations, although these are less common than cross-coupling reactions for synthetic diversification.

Reductive Dehalogenation: The C-Br bond can be cleaved reductively to replace the bromine atom with a hydrogen atom. This can be achieved through various methods, including:

Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Reaction with active metals and a proton source.

Electrochemical reduction, which can be a powerful method for transformations requiring very negative potentials. nih.gov

Oxidative Transformations: Direct oxidation of the brominated aromatic ring is difficult and can lead to a mixture of products or degradation. Oxidative processes in the context of such molecules are more commonly associated with reactions on substituents of the ring or in the formation of organometallic intermediates that subsequently react. Certain oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for dehydrogenative aromatization in related heterocyclic systems, but their direct action on a stable bromophenyl ring is not a standard transformation. mdpi.com

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its chemical reactivity. Computational techniques such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are employed to dissect this structure and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrrolidin-2-one ring and the bromine atom, which possess lone pairs of electrons. The electron density of the HOMO would likely be highest around the nitrogen and oxygen atoms of the amide group. Conversely, the LUMO is anticipated to be distributed over the π-system of the bromophenyl ring, which can accept electron density. arabjchem.org This distribution allows for the prediction of how the molecule will behave in various reactions. For instance, the HOMO's location suggests that the molecule would act as a nucleophile through its amide group, while the LUMO's position on the aromatic ring indicates susceptibility to nucleophilic attack under certain conditions.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted LocalizationImplied Reactivity
HOMO Amide group (Nitrogen and Oxygen), Bromine atomNucleophilic / Electron Donating
LUMO π-antibonding orbitals of the 2-bromophenyl ringElectrophilic / Electron Accepting
HOMO-LUMO Gap Moderate to HighHigh kinetic stability

This interactive table summarizes the expected characteristics based on FMO theory.

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays different electrostatic potential values on the molecular surface using a color spectrum. Electron-rich regions, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are targets for nucleophilic attack. researchgate.netwolfram.com Green areas represent regions of neutral potential.

In the case of this compound, the MEP map would reveal distinct reactive sites. The most negative potential (red/yellow) is expected to be concentrated around the carbonyl oxygen atom of the pyrrolidin-2-one ring, due to its high electronegativity and lone pair electrons. This makes it a primary site for interactions with electrophiles and hydrogen bond donors. Conversely, the hydrogen atoms on the aromatic ring and the methylene (B1212753) bridge, as well as the region around the bromine atom (a phenomenon known as a σ-hole), would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic interactions.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

Molecular RegionPredicted MEP ValueColor CodePredicted Reactivity
Carbonyl Oxygen (C=O)Highly NegativeRedSite for electrophilic attack, H-bonding
Aromatic Ring (π-system)NegativeYellow/RedInteraction with electrophiles
Aromatic & Methylene Hydrogens (C-H)PositiveBlueSite for nucleophilic interaction

This interactive table outlines the anticipated reactive sites based on MEP analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). nih.gov This method is particularly useful for studying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions by quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. materialsciencejournal.org

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)Interaction TypePredicted E(2) (kcal/mol)Consequence
n(N)π(C=O)n → πHighAmide resonance, bond planarity
n(O)σ(N-C)n → σModerateStabilization of the pyrrolidinone ring
σ(C-H)σ(C-C)σ → σLowGeneral hyperconjugative stabilization

This interactive table presents the key intramolecular interactions expected from an NBO analysis.

Conformational Analysis of the Pyrrolidin-2-one Ring System

Unlike the well-defined axial and equatorial positions in cyclohexane, the positions on a five-membered ring are termed "pseudo-axial" and "pseudo-equatorial" due to the ring's greater flexibility. beilstein-journals.orgresearchgate.net The pyrrolidine ring can undergo a low-energy process called pseudorotation, where the pucker moves around the ring, interconverting different envelope and twist conformations. nih.gov In an envelope conformation, four atoms are roughly coplanar, and the fifth is out of the plane. Substituents on this ring can occupy either a pseudo-axial position (pointing roughly perpendicular to the approximate plane of the ring) or a pseudo-equatorial position (pointing outwards from the ring's periphery). researchgate.net Generally, conformers with bulky substituents in the pseudo-equatorial position are more stable due to reduced steric hindrance. nih.gov

Solvent Effects on Conformational Equilibrium of Pyrrolidinones

The conformational landscape of pyrrolidinone derivatives is significantly influenced by the surrounding solvent environment. Computational studies, often employing the self-consistent reaction field (SCRF) theory, have been instrumental in elucidating these effects. nih.gov The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the tautomerization and conformational equilibrium of these compounds. nih.gov

Theoretical calculations demonstrate that both the structural parameters and the mole fractions of stable conformers of pyrrolidinone-containing molecules are solvent-dependent. researchgate.net For instance, studies on the dimeric self-association of 2-pyrrolidinone (B116388) have been performed in both the gas phase and in solution (e.g., 1,4-dioxane (B91453) and water) to understand how the solvent medium affects intermolecular interactions. nih.gov Full geometry optimizations using Density Functional Theory (DFT) and Hartree-Fock (HF) levels of theory have shown that the stability of different dimer structures (cyclic vs. open) is maintained across different environments, but the relative free energies are altered by the solvent. nih.gov

The impact of solvent polarity on conformational equilibrium constants has been systematically investigated. ed.ac.uk It has been observed that increasing solvent polarity can shift the equilibrium between different conformers. For some azomethine-functionalized derivatives, a gradual bathochromic shift (a shift to longer wavelengths) in the maximum absorption is observed with increasing solvent polarity, indicating a change in the electronic distribution and conformation of the molecule. nih.gov However, for other related compounds, no significant solvent effect is observed, highlighting the nuanced and structure-specific nature of these interactions. nih.gov Computational protocols have been developed to assess these subtle energy differences, although in some cases, the effects of a polar environment on the optimized structures can be minimal. researchgate.net

Table 1: Representative Solvents Used in Computational Studies of Pyrrolidinone Analogues and Their Dielectric Constants

SolventDielectric Constant (ε)Primary Interaction InvestigatedReference
Gas Phase1.0Baseline Conformational Energy nih.gov
1,4-Dioxane2.21Dimeric Self-Association nih.gov
Chloroform4.81Conformational Equilibria researchgate.net
Dimethylsulfoxide (DMSO)46.7Conformational Equilibria researchgate.net
Water78.54Dimeric Self-Association nih.gov

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the dynamic behavior of pyrrolidinone-based compounds, including their reaction mechanisms and the high-energy transition states they pass through. researchgate.net Such studies are crucial for understanding and predicting the chemo-, regio-, and stereoselectivities of reactions involving these heterocyclic building blocks. researchgate.net

For example, the mechanism for the stereoselective synthesis of cyclobutanes from pyrrolidines has been unveiled through computational calculations. nih.gov These studies identified the rate-determining step of the transformation as the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.gov The subsequent barrierless collapse of this intermediate explains the formation of the stereoretentive product. nih.gov

Similarly, the mechanisms of gas-phase decomposition of related N-substituted diacetamides have been examined, focusing on the substituent effect on the nitrogen lone-pair electron delocalization. mdpi.com By modeling various conformers and potential transition states, researchers can propose the most likely reaction pathways. mdpi.com Computational investigations into the metal–organic vapor-phase epitaxy (MOVPE) growth of materials have also recharacterized stationary points and reaction energies for precursor molecules, confirming reaction pathways that lack transition states and proceed via adduct formation and pyrolysis. mdpi.com These studies showcase the ability of computational methods to provide a microscopic viewpoint on complex reaction mechanisms. mdpi.com

Density Functional Theory (DFT) Applications in Elucidating Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone for elucidating the reaction pathways of molecules like this compound and its analogues. arabjchem.org DFT calculations are widely used to explore the chemo-, regio-, and stereoselectivities of reactions, such as the (3+2) cycloaddition of 5,5-dimethyl-3-methylene-2-pyrrolidinone with nitrones. researchgate.net These studies reveal that such reactions often occur via an asynchronous one-step mechanism, and DFT can predict which reaction pathway is kinetically and thermodynamically preferred. researchgate.net

DFT is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers. For the contraction of pyrrolidines to cyclobutanes, DFT calculations were used to determine the activation energy required to extrude N₂ and form the critical 1,4-biradical intermediate. nih.gov A clear linear relationship was found between the dihedral angle of the starting material and the Gibbs free energy of activation, demonstrating the predictive power of DFT in achieving stereoselective outcomes. nih.gov

Furthermore, DFT is employed to study the gas-phase decomposition mechanisms of related amide structures. mdpi.com By utilizing various DFT functionals (e.g., B3PW91, LC-BLYP) and basis sets, researchers can calculate thermodynamic parameters and activation energies for proposed reaction schemes, providing results that are comparable to experimental findings. mdpi.commdpi.com These quantum-chemical calculations also yield valuable electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which help in understanding the reactivity of the molecules. arabjchem.org

Energy Decomposition Analysis in Stabilizing Interactions and Conformational Preferences

Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. This provides a quantitative understanding of the forces that drive stabilizing interactions and determine conformational preferences. arxiv.org The total interaction energy (ΔE_int) is typically broken down into terms such as electrostatic (ΔE_elec), Pauli repulsion (ΔE_Pauli), orbital (ΔE_orb), and dispersion (ΔE_disp) interactions. arxiv.org

This approach allows chemists to understand why a particular conformation or intermolecular arrangement is stable. For example, in a donor-acceptor complex, EDA can quantify the contributions from classical electrostatic attraction, the steric repulsion between electron clouds (Pauli repulsion), and the stabilizing effects of charge transfer and polarization (orbital interactions). arxiv.org

Table 2: Conceptual Components of Energy Decomposition Analysis (EDA)

Energy ComponentDescriptionNature of Interaction
ΔE_elec (Electrostatic)Classical electrostatic interaction between the unperturbed charge distributions of the fragments.Attractive
ΔE_Pauli (Pauli Repulsion)Destabilizing interaction arising from the antisymmetry requirement of the wavefunction (steric repulsion).Repulsive
ΔE_orb (Orbital)Stabilization from the mixing of occupied and virtual orbitals of the fragments (charge transfer, polarization).Attractive
ΔE_disp (Dispersion)Stabilization from electron correlation effects (van der Waals forces).Attractive
ΔE_int (Total Interaction)The sum of the above components, representing the overall interaction energy.Net Attractive/Repulsive

Conclusion

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one is a well-defined chemical entity whose significance lies not in its own biological activity but in its potential as a versatile synthetic intermediate. The combination of the stable, pharmacologically relevant pyrrolidin-2-one scaffold and the synthetically tractable aryl bromide functional group makes it a valuable tool for organic and medicinal chemists. Its straightforward synthesis and the predictable reactivity of its functional groups allow for its use in the systematic development of novel compounds with potential therapeutic applications. Further research utilizing this scaffold could lead to the discovery of new lead compounds in various areas of drug discovery.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 2 Bromophenyl Methyl Pyrrolidin 2 One and Complex Pyrrolidinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms, their connectivity, and the stereochemical arrangement within the molecule.

For 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrolidinone ring and the 2-bromobenzyl moiety. The protons of the pyrrolidinone ring typically appear as multiplets in the aliphatic region. The methylene (B1212753) protons adjacent to the carbonyl group (C3-H₂) are expected to resonate at a different chemical shift compared to the other methylene protons (C4-H₂) due to the deshielding effect of the carbonyl group. The methylene protons on the carbon adjacent to the nitrogen atom (C5-H₂) will also have a characteristic chemical shift.

The benzylic protons (CH₂-Ar) are anticipated to appear as a singlet, integrating to two protons, in a region deshielded by both the aromatic ring and the adjacent nitrogen atom. The aromatic protons of the 2-bromophenyl group will present a complex splitting pattern in the aromatic region of the spectrum, typically between 7.0 and 7.6 ppm. The coupling patterns and chemical shifts of these aromatic protons are influenced by the presence and position of the bromine atom.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. A key signal will be that of the carbonyl carbon (C=O) of the pyrrolidinone ring, which is expected to appear significantly downfield, typically in the range of 170-180 ppm. The carbons of the pyrrolidinone ring will resonate in the aliphatic region, while the benzylic carbon will appear at a downfield position due to the attachment of the nitrogen and the aromatic ring. The six distinct carbon signals of the 2-bromophenyl group will be observed in the aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~175
CH₂ (Benzylic)~4.5 (s, 2H)~50
C2' (C-Br)-~122
C1', C3'-C6' (Aromatic)~7.1-7.6 (m, 4H)~127-133
C5-H₂ (Pyrrolidinone)~3.4 (t, 2H)~45
C3-H₂ (Pyrrolidinone)~2.4 (t, 2H)~30
C4-H₂ (Pyrrolidinone)~2.0 (quint, 2H)~18

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. This peak is typically observed in the region of 1680-1650 cm⁻¹. The presence of C-H stretching vibrations from both the aliphatic pyrrolidinone ring and the aromatic ring will be evident in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to appear in the 1600-1450 cm⁻¹ range. The C-N stretching vibration of the tertiary amide will also be present, typically around 1400-1300 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, generally below 700 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the phenyl ring would give a prominent band. The C-Br stretch may also be more easily observed in the Raman spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
Functional Group/Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C=O Stretch (Lactam)1680 - 1650 (Strong)1680 - 1650 (Weak)
Aromatic C-H Stretch3100 - 3000 (Medium)3100 - 3000 (Strong)
Aliphatic C-H Stretch2950 - 2850 (Medium)2950 - 2850 (Strong)
Aromatic C=C Stretch1600 - 1450 (Medium-Weak)1600 - 1450 (Strong)
C-N Stretch1400 - 1300 (Medium)1400 - 1300 (Medium)
C-Br Stretch< 700 (Medium-Strong)< 700 (Strong)

High-Resolution Mass Spectrometry for Molecular Formula and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is crucial for confirming the identity of a newly synthesized molecule and assessing its purity.

For this compound (C₁₁H₁₂BrNO), HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing fragments. The molecular ion region will show two peaks of approximately equal intensity, separated by two mass units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for N-benzylpyrrolidinones may involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion or a bromotropylium ion, and a pyrrolidinone-containing fragment.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
IonCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Isotopic Ratio
[C₁₁H₁₂⁷⁹BrNO]⁺253.0157-~1:1
[C₁₁H₁₂⁸¹BrNO]⁺-255.0136~1:1
[C₁₁H₁₂⁷⁹BrNO + H]⁺254.0235-~1:1
[C₁₁H₁₂⁸¹BrNO + H]⁺-256.0214~1:1
[C₇H₆⁷⁹Br]⁺ (Bromotropylium ion)168.9656-~1:1
[C₇H₆⁸¹Br]⁺ (Bromotropylium ion)-170.9635~1:1

X-ray Crystallography for Solid-State Molecular Structure Determination

In a hypothetical crystal structure of this compound, one would expect to determine the precise bond lengths of the C=O, C-N, and C-Br bonds, as well as the bond angles within the pyrrolidinone and phenyl rings. The dihedral angle between the plane of the phenyl ring and the pyrrolidinone ring would also be a key structural parameter. Intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which dictate the crystal packing, would also be elucidated. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Strategic Applications of 1 2 Bromophenyl Methyl Pyrrolidin 2 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and agrochemicals. mdpi.com The pyrrolidinone ring itself is a key feature in numerous biologically active compounds. nih.govbeilstein-journals.org While 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one serves as a foundational structure, its specific role as a direct precursor in ring-closing or ring-transformation reactions to form other diverse nitrogenous heterocycles is an area of ongoing exploration. The inherent stability of the pyrrolidinone lactam means that transformations typically occur at the peripheral functional groups rather than through rearrangement of the core ring itself. Synthetic strategies would likely involve the functionalization of the bromine atom (as discussed in section 6.4) followed by subsequent reactions of the newly introduced group to build additional heterocyclic rings onto the existing scaffold.

Building Block for Complex Polycyclic Systems

The development of complex polycyclic frameworks is a significant goal in synthetic chemistry, particularly for creating novel therapeutic agents and natural product analogues. nih.govresearchgate.net The structure of this compound is well-suited for constructing such systems, primarily through intramolecular cyclization reactions that utilize the bromo-aryl moiety.

A key strategic application is the intramolecular Mizoroki-Heck reaction. wikipedia.orgchim.it This palladium-catalyzed process involves the coupling of an aryl halide with an alkene within the same molecule. wikipedia.org By introducing an appropriate alkene-containing side chain onto the pyrrolidinone nitrogen, it is possible to initiate a cyclization event. For instance, modification of the core structure could lead to a precursor poised for an intramolecular Heck reaction to generate tetracyclic systems like tetrahydropyrrolo[1,2-b]isoquinolines. chim.it This reaction is a powerful method for forming new carbon-carbon bonds and constructing fused ring systems. researchgate.net

The general approach for a potential intramolecular Heck reaction is outlined in the table below.

Starting MaterialReaction TypePotential Product ClassCatalyst System (Typical)
N-alkenyl substituted this compoundIntramolecular Heck ReactionFused Polycyclic HeterocyclesPd(OAc)₂, Phosphine (B1218219) Ligand (e.g., P(o-tol)₃), Base (e.g., Et₃N)

This strategy highlights the potential of this compound as a valuable scaffold for generating molecular complexity, enabling the synthesis of intricate polycyclic structures from a relatively simple starting material.

Role in the Elaboration of N-Aryl-2-benzylpyrrolidines and Related Scaffolds

N-Aryl and N-benzyl substituted pyrrolidine (B122466) derivatives are important structural motifs found in a wide array of pharmacologically active compounds. nih.govresearchgate.netnih.gov The elaboration of this compound into these scaffolds involves modifications that transform the N-benzyl linkage and potentially reduce the lactam carbonyl group.

While the title compound itself is an N-benzylpyrrolidinone, its conversion to related N-aryl or differently substituted N-benzyl pyrrolidines would require de-benzylation followed by N-arylation or N-alkylation. More directly, the existing N-(2-bromobenzyl) group can be modified via cross-coupling reactions at the bromine position to create a diverse library of N-aryl-substituted benzylpyrrolidinones, effectively elaborating the scaffold. Furthermore, reduction of the lactam carbonyl group would transform the pyrrolidin-2-one core into a pyrrolidine, opening access to a different class of compounds such as N-Aryl-2-benzylpyrrolidines. nih.gov These transformations significantly expand the chemical space accessible from this intermediate.

Functionalization of the Bromine Atom for Chemical Diversification and Derivatization

The aryl bromide functionality is the most synthetically versatile handle on the this compound molecule, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions. mdpi-res.comnih.gov These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.gov This capability enables extensive chemical diversification and the creation of compound libraries for various research applications.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. organic-chemistry.orglibretexts.org It is a robust method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl substituents at the 2-position of the benzyl (B1604629) group. whiterose.ac.uknih.govmdpi.comyonedalabs.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary). wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for synthesizing N-arylated compounds, transforming the bromo-phenyl group into a substituted aniline (B41778) derivative. atlanchimpharma.comnih.gov

Sonogashira Coupling: This reaction joins the aryl bromide with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used to synthesize arylalkynes, which are themselves versatile intermediates for further transformations. beilstein-journals.orgucsb.edu

The table below summarizes these key derivatization reactions.

Reaction NameCoupling PartnerBond FormedProduct ClassTypical Catalyst System
Suzuki-Miyaura CouplingR-B(OH)₂C-C2'-Substituted biaryls, alkyl-, or alkenylarenesPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Buchwald-Hartwig AminationR¹R²NHC-NN-Aryl aminesPd(0)/Pd(II) catalyst, Phosphine ligand, Base (e.g., NaOt-Bu)
Sonogashira CouplingR-C≡CHC-CArylalkynesPd(0) catalyst, Cu(I) co-catalyst, Amine base

Through these and other cross-coupling methodologies, this compound can be systematically modified to generate a vast array of analogues with tailored electronic and steric properties for applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one, and how do reaction conditions influence yield?

  • The compound is typically synthesized via multi-step reactions involving bromobenzene derivatives and pyrrolidinone precursors. Key steps include alkylation or coupling reactions, such as iodine-catalyzed domino reactions (e.g., combining γ-butyrolactam, aldehydes, and thiophenol derivatives). Reaction parameters like solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Lewis acids) critically affect yield and purity. For instance, iodine catalysis enhances electrophilic substitution efficiency in multi-component systems .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C) confirms the presence of the 2-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) and pyrrolidinone ring (α-protons to the carbonyl at δ 3.0–3.5 ppm). FT-IR identifies the carbonyl stretch (~1680 cm⁻¹) and C-Br bonds (~600 cm⁻¹). Mass spectrometry (HRMS) verifies the molecular ion peak at m/z 255.0 (C₁₁H₁₂BrNO⁺) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Its structural motifs (bromophenyl, pyrrolidinone) are associated with kinase inhibition and antimicrobial activity. For example, analogs with benzimidazole moieties exhibit binding to DNA topoisomerases, while fluorophenoxy derivatives show promise as anti-inflammatory agents .

Advanced Research Questions

Q. How do substituent variations on the phenyl or pyrrolidinone rings alter biological activity?

  • Substitutions at the 4-position of the phenyl ring (e.g., -OCH₃, -CF₃) enhance lipophilicity and target affinity, as seen in analogs with IC₅₀ values <1 µM against cancer cell lines. Conversely, electron-withdrawing groups (e.g., -NO₂) may reduce metabolic stability. Pyrrolidinone N-alkylation improves bioavailability by reducing CYP450-mediated oxidation .

Q. What experimental strategies resolve contradictions in reported biological data for structurally similar compounds?

  • Comparative docking studies assess binding modes to targets like EGFR or PARP. Dose-response assays (e.g., 10 nM–100 µM) under standardized conditions (pH 7.4, 37°C) minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition can arise from differences in ATP concentrations (1–10 mM) across studies .

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

  • DoE (Design of Experiments) identifies critical factors (e.g., stoichiometry, reflux time). For instance, limiting excess bromobenzyl chloride to 1.1 equivalents reduces di-alkylation byproducts. HPLC monitoring (C18 column, acetonitrile/water gradient) tracks intermediate purity, achieving >98% yield in pilot-scale syntheses .

Q. What mechanistic insights explain the compound’s catalytic activity in carboxylation reactions?

  • The pyrrolidinone ring acts as a Lewis base, coordinating to carbonyl carbons during carboxylation. Kinetic studies (rate constants k = 0.15–0.45 min⁻¹) suggest a two-step mechanism: (1) nucleophilic attack by the catalyst, (2) CO₂ insertion via a six-membered transition state. Isotopic labeling (¹³CO₂) confirms CO₂ incorporation into products .

Q. How does stereochemistry influence interactions with biological targets?

  • Molecular dynamics simulations reveal that (S)-enantiomers of related compounds exhibit stronger hydrogen bonding with active-site residues (e.g., Asp86 in HIV protease). Chiral HPLC (Chiralpak AD-H column) separates enantiomers, with ee >99% achieved using tartaric acid derivatives as resolving agents .

Methodological Considerations

  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves. Report EC₅₀/IC₅₀ with 95% confidence intervals.
  • Structural Confirmation : Combine X-ray crystallography (for crystalline derivatives) and 2D NMR (HSQC, HMBC) for ambiguous stereocenters .
  • Synthetic Reproducibility : Document moisture-sensitive steps under inert atmosphere (N₂/Ar) and characterize intermediates via TLC/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.